molecular formula C10H10BrFN2O2 B1387639 (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one CAS No. 856677-03-7

(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one

Cat. No. B1387639
M. Wt: 289.1 g/mol
InChI Key: AFLKSCUXTJDCNS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been used in a variety of experiments due to its unique properties. It is a chiral compound and has a high affinity for proteins, making it a useful tool for studying protein-ligand interactions. Additionally, it has been used in studies of enzyme inhibition, drug development, and biophysical studies.

Scientific Research Applications

(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, drug development, and biophysical studies. For example, it has been used in studies of the inhibition of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, it has been used in studies on the binding of drugs to proteins, as well as in studies on the structure and function of proteins.

Mechanism Of Action

The mechanism of action of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is not fully understood. However, it is believed that the compound binds to proteins through a hydrogen bonding interaction. This interaction is thought to be the primary mode of action for the compound. Additionally, the compound is believed to interact with proteins through hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one have not been extensively studied. However, the compound has been found to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Additionally, the compound has been found to bind to proteins, which could potentially affect the structure and function of the proteins.

Advantages And Limitations For Lab Experiments

(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one has several advantages and limitations for use in lab experiments. One advantage is that the compound is water-soluble, making it easy to work with in aqueous solutions. Additionally, the compound is a chiral compound, which makes it useful for studying protein-ligand interactions. However, the compound is also sensitive to light and heat, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one. One potential direction is the use of the compound in drug development, as it could be used to study the binding of drugs to proteins. Additionally, the compound could be used in studies of enzyme inhibition, as it has been found to inhibit the enzyme cyclooxygenase-2. Additionally, the compound could be used in studies of the structure and function of proteins, as it has been found to bind to proteins. Finally, the compound could be used in studies of the effects of chirality on protein-ligand interactions, as it is a chiral compound.

properties

IUPAC Name

(5S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O2/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15/h1-3,7H,4-5,13H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLKSCUXTJDCNS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one
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(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one

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